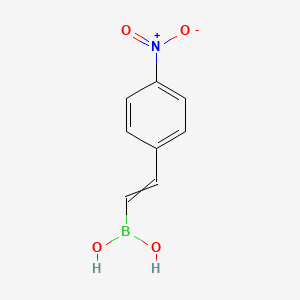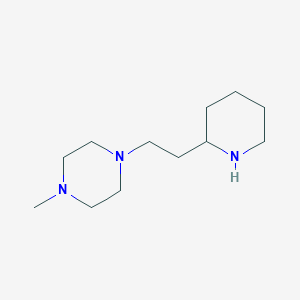
1-Methyl-4-(2-piperidin-2-yl-ethyl)-piperazine
Übersicht
Beschreibung
1-Methyl-4-(2-piperidin-2-yl-ethyl)-piperazine (MPEP) is a synthetic compound that has been studied for its potential applications in scientific research. It is a member of the piperazine family of compounds and has been shown to have a wide range of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Antibacterial Agents : A study by Matsumoto and Minami (1975) discusses the preparation and antibacterial activity of compounds including 1-Methyl-4-(2-piperidin-2-yl-ethyl)-piperazine derivatives. These compounds showed promising activity against gram-negative bacteria, including Pseudomonas aeruginosa, highlighting their potential as antibacterial agents (Matsumoto & Minami, 1975).
5-HT2 Antagonist Activity : Watanabe et al. (1992) synthesized and tested compounds including this compound derivatives for 5-HT2 and alpha 1 receptor antagonist activity. These compounds demonstrated potent 5-HT2 antagonist activity, which is significant for potential applications in treating psychiatric disorders (Watanabe et al., 1992).
σ Receptor Ligands for Oncology : Abate et al. (2011) explored analogues of σ receptor ligand with modified structures to reduce lipophilicity for potential therapeutic and diagnostic applications in oncology. This research underscores the significance of σ receptor ligands, like this compound, in cancer research and diagnostics (Abate et al., 2011).
Potential Atypical Antipsychotics : Bolós et al. (1996) investigated derivatives of this compound for their potential as atypical antipsychotics. This research is crucial for developing new medications with reduced side effects for psychiatric disorders (Bolós et al., 1996).
Herbicides and Plant Growth Regulators : Stoilkova et al. (2014) synthesized 1-methyl and acetyl-4-substituted piperazines to evaluate their potential as herbicides and plant growth regulators. This study provides insights into the agricultural applications of such compounds (Stoilkova et al., 2014).
Inhibitors of Soluble Epoxide Hydrolase : Thalji et al. (2013) identified 1-(1,3,5-Triazin-yl)piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase from high throughput screening. These compounds, including derivatives of this compound, show potential in various disease models (Thalji et al., 2013).
Novel Insecticides : Cai et al. (2010) explored the use of this compound derivatives as a basis for novel insecticides with a new mode of action, particularly against armyworms. This research is significant for developing new pest control strategies (Cai et al., 2010).
Anti-Acetylcholinesterase Activity : Sugimoto et al. (1990) synthesized and evaluated 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, including this compound, for anti-acetylcholinesterase activity. This is relevant for research in neurodegenerative diseases like Alzheimer's (Sugimoto et al., 1990).
Eigenschaften
IUPAC Name |
1-methyl-4-(2-piperidin-2-ylethyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N3/c1-14-8-10-15(11-9-14)7-5-12-4-2-3-6-13-12/h12-13H,2-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAJJJUTXUOFUSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCC2CCCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30406778 | |
| Record name | 1-Methyl-4-(2-piperidin-2-yl-ethyl)-piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30406778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
856843-58-8 | |
| Record name | 1-Methyl-4-(2-piperidin-2-yl-ethyl)-piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30406778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






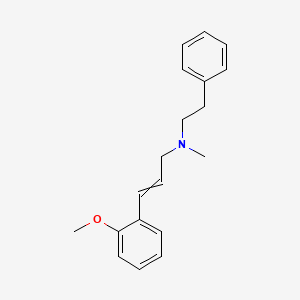

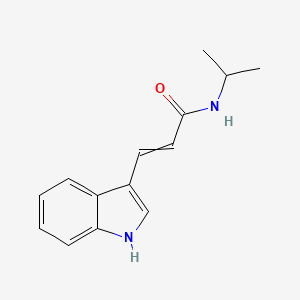


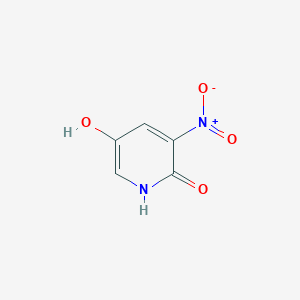
![1-[(Acetyloxy)phenylacetyl]-pyrrolidine](/img/structure/B1622435.png)
![3,3-Diphenyl-2-oxa-4-oxonia-3-boranuidabicyclo[4.4.0]deca-1(10),4,6,8-tetraene](/img/structure/B1622436.png)
![1,1,3,3,5,5-Hexamethyl-1,5-bis[2-(5-norbornen-2-yl)ethyl]trisiloxane](/img/structure/B1622437.png)
